molecular formula C12H11Cl2N3O2 B12065430 Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

Cat. No.: B12065430
M. Wt: 300.14 g/mol
InChI Key: KGIKMYOSQBBHCM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, chloro, and ester functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-chloro-1-(4-bromophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and amino groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to its analogs.

Biological Activity

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a compound within the pyrazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings and case studies to highlight the biological activity of this compound.

  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 265.7 g/mol
  • CAS Number : 14678-87-6
  • Synonyms : 5-Amino-1-(4-chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated alongside other derivatives for its effectiveness against various pathogens.

In Vitro Studies

A comparative study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results highlighted:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
CompoundMIC (μg/mL)Target Pathogen
Ethyl 5-amino-4-chloro...0.22 - 0.25Staphylococcus aureus
Other Derivative0.30 - 0.35Escherichia coli

Anticancer Activity

This compound has also shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on different cancer cell lines.

Case Studies

  • Cytotoxicity against MCF7 and A549 Cell Lines :
    • The compound exhibited IC50 values of approximately 12.50 µM against MCF7 (breast cancer) and 26 µM against A549 (lung cancer), demonstrating moderate cytotoxicity .
    • In a study evaluating the growth inhibition across multiple cell lines, ethyl 5-amino derivatives showed significant effects, with GI50 values indicating effective inhibition of tumor cell proliferation.
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis and cell cycle arrest in the G0-G1 phase, leading to decreased cell viability in treated populations compared to controls .
Cell LineIC50 (μM)Mechanism of Action
MCF712.50Apoptosis induction
A54926.00G0-G1 phase arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Research Findings

Research indicates that compounds within the pyrazole class can inhibit inflammatory pathways, potentially through the modulation of cytokine production and suppression of NF-kB signaling pathways . This suggests a dual role in both preventing inflammation and combating associated diseases.

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3

InChI Key

KGIKMYOSQBBHCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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